1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine
Description
This compound features a 3,5-dimethylpiperidine core linked via a sulfonyl group to a 2-ethoxy-4,5-dimethylphenyl moiety. Its molecular formula is C₁₇H₂₇NO₃S, with a molecular weight of 325.4 g/mol. The ethoxy and methyl substituents on the phenyl ring enhance lipophilicity and steric bulk, while the dimethylpiperidine contributes to conformational rigidity.
Properties
Molecular Formula |
C17H27NO3S |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C17H27NO3S/c1-6-21-16-8-14(4)15(5)9-17(16)22(19,20)18-10-12(2)7-13(3)11-18/h8-9,12-13H,6-7,10-11H2,1-5H3 |
InChI Key |
YKDOICNUOKWIPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CC(CC(C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves multiple steps:
Formation of the Ethoxy-Dimethylphenyl Intermediate: This step involves the ethoxylation of a dimethylphenyl precursor under controlled conditions.
Sulfonylation: The intermediate is then subjected to sulfonylation using a suitable sulfonyl chloride reagent.
Piperidine Ring Formation: The final step involves the cyclization of the sulfonylated intermediate with a piperidine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the ethoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Biological Applications
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine has shown promise in several biological studies:
- Medicinal Chemistry : Compounds with similar structures have been investigated for their anti-inflammatory, analgesic, and anticancer properties. The unique combination of functional groups in this compound may enhance its efficacy as a therapeutic agent.
- Antibacterial and Antifungal Activities : Preliminary studies suggest that this compound could exhibit significant antibacterial and antifungal properties, warranting further investigation through in vitro and in vivo testing.
- Protein-Ligand Interactions : The sulfonyl group may facilitate interactions with proteins, making it a valuable tool in drug discovery for targeting specific biological pathways.
Case Studies
Several studies have explored the applications of compounds structurally related to 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine:
- Anti-inflammatory Studies : Research has demonstrated that similar compounds can inhibit inflammatory pathways in cellular models. These findings suggest that this compound could be further tested for its anti-inflammatory effects.
- Cancer Research : Investigations into related pyrazole derivatives have revealed potential anticancer activities. The unique structure of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine may provide additional avenues for cancer treatment exploration.
- Insecticidal Properties : Some derivatives have shown effectiveness as insecticides, indicating potential agricultural applications for this compound.
Mechanism of Action
The mechanism of action of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in binding to biological macromolecules, influencing the compound’s overall pharmacological profile.
Comparison with Similar Compounds
Substituent Effects on the Piperidine Core
a. 1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine (CAS 326899-30-3)
- Molecular Formula: C₁₅H₂₁NO₃S
- Key Differences : Replaces the target compound’s 2-ethoxy-4,5-dimethylphenyl with a 4-methoxyphenyl group.
- Implications :
b. 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-3,5-dimethylpiperidine (BH50383, CAS 873587-13-4)
- Molecular Formula: C₁₈H₂₉NO₄S
- Key Differences : Features a 2,5-diethoxy-4-methylphenyl group instead of 2-ethoxy-4,5-dimethylphenyl.
- Implications :
Substituent Effects on the Phenyl Ring
a. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine
- Key Differences : Contains a nitro group (electron-withdrawing) and lacks a sulfonyl linkage.
- Implications :
Data Table: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Phenyl Substituents | Piperidine Substituents | PSA |
|---|---|---|---|---|---|---|
| 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine | Not provided | C₁₇H₂₇NO₃S | 325.4 | 2-Ethoxy, 4,5-dimethyl | 3,5-dimethyl | ~47 |
| 1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine | 326899-30-3 | C₁₅H₂₁NO₃S | 295.4 | 4-Methoxy | 3,5-dimethyl | 46.61 |
| BH50383 (Diethoxy analog) | 873587-13-4 | C₁₈H₂₉NO₄S | 355.5 | 2,5-Diethoxy, 4-methyl | 3,5-dimethyl | ~55 |
| 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | Not provided | C₁₃H₁₈N₂O₅ | 294.3 | 2,5-Dimethoxy, 4-nitro | None | ~85 |
Research Findings and Implications
- Lipophilicity : The target compound’s 4,5-dimethylphenyl group increases logP compared to methoxy analogs, favoring CNS penetration but reducing aqueous solubility .
- Synthetic Complexity : Introducing multiple methyl groups on the phenyl ring requires precise regioselective synthesis, increasing manufacturing challenges compared to simpler analogs .
Biological Activity
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a synthetic compound characterized by its unique chemical structure, which includes a piperidine ring and a sulfonyl group attached to a substituted phenyl moiety. Its molecular formula is with a molecular weight of approximately 325.5 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities.
The biological activity of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine primarily involves its interaction with specific enzymes or receptors. The sulfonyl group is known to form strong interactions with active sites on enzymes, which can lead to inhibition of their activity. The piperidine structure may enhance binding affinity through hydrophobic interactions and steric effects, making it a candidate for further investigation in medicinal chemistry.
Pharmacological Properties
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylpyrrolidine | Pyrrolidine Structure | Enzyme inhibition, potential antimicrobial |
| 1-(2-Ethoxy-4,5-dimethylphenyl)sulfonyl-2-methylbenzimidazole | Benzimidazole Structure | Anticancer activity, enzyme inhibition |
Case Studies and Research Findings
- Study on COX Inhibition : A study evaluating the structure-activity relationship (SAR) of sulfonamide-containing compounds found that modifications in the sulfonyl group significantly affected COX-2 inhibitory activity. This suggests that similar modifications could enhance the efficacy of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine against COX enzymes .
- Antimicrobial Activity Assessment : Research on related compounds has demonstrated notable antimicrobial effects against various bacterial strains. For instance, pyrazole derivatives have shown significant inhibition of bacterial growth, indicating that this class of compounds may share similar properties .
- Cancer Cell Line Studies : In vitro studies on structurally related compounds have shown promising results against breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting the potential of such compounds in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
